molecular formula C8H7BrFNO B13007672 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

1-(2-Amino-4-bromo-6-fluorophenyl)ethanone

Cat. No.: B13007672
M. Wt: 232.05 g/mol
InChI Key: OTZKGLVZMAPIIL-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethanone group. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorinated phenyl ring is brominated and then aminated. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-4-bromo-6-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone
  • 1-(4-Bromo-2,6-difluorophenyl)ethanone
  • 2-(4-Fluorophenyl)ethan-1-amine

Comparison: 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

1-(2-amino-4-bromo-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3

InChI Key

OTZKGLVZMAPIIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)N

Origin of Product

United States

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